molecular formula C8H16O3 B1247225 (3S)-3-hydroxyoctanoic acid CAS No. 33796-86-0

(3S)-3-hydroxyoctanoic acid

Cat. No.: B1247225
CAS No.: 33796-86-0
M. Wt: 160.21 g/mol
InChI Key: NDPLAKGOSZHTPH-ZETCQYMHSA-N
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Description

(3S)-3-hydroxyoctanoic acid: is a chiral hydroxy acid with the molecular formula C8H16O3 It is a significant intermediate in the biosynthesis of polyhydroxyalkanoates, which are biodegradable polymers produced by various microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Enzymatic Synthesis: One of the common methods for preparing (3S)-3-hydroxyoctanoic acid involves the enzymatic reduction of 3-oxooctanoic acid using specific reductases. This method is advantageous due to its high enantioselectivity and mild reaction conditions.

    Chemical Synthesis: Another approach involves the chemical reduction of 3-oxooctanoic acid using reducing agents such as sodium borohydride or lithium aluminum hydride. This method requires careful control of reaction conditions to achieve the desired enantiomeric purity.

Industrial Production Methods:

    Microbial Fermentation: Industrial production of this compound can be achieved through microbial fermentation. Specific strains of bacteria, such as Pseudomonas putida, are engineered to produce this compound from renewable feedstocks. This method is sustainable and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S)-3-hydroxyoctanoic acid can undergo oxidation reactions to form 3-oxooctanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters. For example, reacting with methanol in the presence of sulfuric acid yields methyl (3S)-3-hydroxyoctanoate.

    Reduction: Reduction of this compound can lead to the formation of octanoic acid. Reducing agents such as lithium aluminum hydride are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or other acid catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products:

    Oxidation: 3-oxooctanoic acid.

    Esterification: Methyl (3S)-3-hydroxyoctanoate.

    Reduction: Octanoic acid.

Scientific Research Applications

Chemistry:

    Polyhydroxyalkanoates Synthesis: (3S)-3-hydroxyoctanoic acid is a monomer used in the synthesis of polyhydroxyalkanoates, which are biodegradable polymers with applications in packaging, agriculture, and medical devices.

Biology:

    Metabolic Studies: This compound is used in studies of fatty acid metabolism and biosynthesis pathways in microorganisms.

Medicine:

    Drug Development: this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.

Industry:

    Biodegradable Plastics: The compound is utilized in the production of biodegradable plastics, offering an eco-friendly alternative to conventional plastics.

Mechanism of Action

Molecular Targets and Pathways: (3S)-3-hydroxyoctanoic acid exerts its effects primarily through its involvement in metabolic pathways. It acts as an intermediate in the biosynthesis of polyhydroxyalkanoates, where it is polymerized to form biodegradable plastics. The compound is also involved in fatty acid metabolism, where it undergoes various enzymatic transformations.

Comparison with Similar Compounds

    (3R)-3-hydroxyoctanoic acid: The enantiomer of (3S)-3-hydroxyoctanoic acid, differing in the spatial arrangement of the hydroxyl group.

    3-hydroxybutanoic acid: A shorter-chain hydroxy acid with similar properties and applications in polyhydroxyalkanoates synthesis.

    3-hydroxyhexanoic acid: Another hydroxy acid with a six-carbon chain, used in similar applications as this compound.

Uniqueness:

    Chirality: The (3S) configuration of the hydroxyl group in this compound imparts specific enantioselective properties, making it unique compared to its (3R) enantiomer.

    Chain Length: The eight-carbon chain length of this compound provides distinct physical and chemical properties compared to shorter or longer hydroxy acids.

Properties

IUPAC Name

(3S)-3-hydroxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPLAKGOSZHTPH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463642
Record name (3S)-3-hydroxyoctanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33796-86-0
Record name 3-Hydroxyoctanoic acid, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-hydroxyoctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HYDROXYOCTANOIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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